Lurasidone Metabolite 14283 D8, also referred to as ID-14283, is an active metabolite of lurasidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and depressive episodes associated with bipolar disorder. This compound is notable for its pharmacological properties and its role in the metabolism of lurasidone, which is primarily processed by cytochrome P450 3A4 enzymes in the liver. The significance of ID-14283 lies in its contribution to the therapeutic effects of lurasidone and its distinct pharmacokinetic profile.
Lurasidone was developed by Sunovion Pharmaceuticals and has been approved for clinical use since 2010. It falls under the category of atypical antipsychotics and is classified as a serotonin-dopamine activity modulator. ID-14283 is classified as a secondary amine and is structurally related to lurasidone, sharing similar pharmacological actions but differing in potency and receptor affinity.
The synthesis of Lurasidone Metabolite 14283 D8 involves metabolic pathways that predominantly utilize cytochrome P450 enzymes. The primary method for its formation is via oxidative N-dealkylation of lurasidone. This process can be summarized in the following steps:
These reactions are facilitated by various cytochrome P450 isoenzymes, particularly CYP3A4, which plays a crucial role in the metabolic conversion of lurasidone to its active metabolites, including ID-14283 .
Lurasidone Metabolite 14283 D8 has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula can be represented as C_24H_26N_4O_2S, with a molecular weight of approximately 438.55 g/mol. The structural features include:
The three-dimensional conformation allows for interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are essential for its pharmacological activity.
The mechanism of action for Lurasidone Metabolite 14283 D8 is primarily linked to its interaction with neurotransmitter receptors in the brain:
This dual action helps balance dopaminergic and serotonergic activity in patients with schizophrenia or bipolar disorder .
Lurasidone Metabolite 14283 D8 exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent and its bioavailability .
Lurasidone Metabolite 14283 D8 is primarily utilized in clinical research to understand the pharmacodynamics of lurasidone better. Its applications include:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: